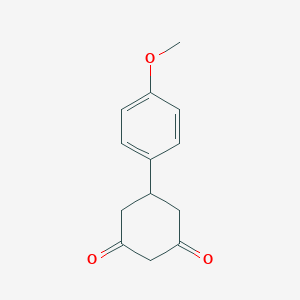

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYCBDWPHFFKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324186 | |

| Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-12-5 | |

| Record name | 1774-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by a Michael addition with diethyl malonate. The resulting adduct undergoes an intramolecular Dieckmann condensation to yield a cyclic β-ketoester, which is subsequently hydrolyzed and decarboxylated to afford the final product. This document details the underlying reaction mechanisms, provides structured experimental protocols for each key transformation, and presents quantitative data in a clear, tabular format.

Introduction

5-Arylcyclohexane-1,3-diones are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules. Their inherent functionality allows for diverse chemical modifications, making them attractive scaffolds in drug discovery programs. The 4-methoxyphenyl substituent, in particular, is a common feature in many pharmacologically active agents due to its electronic and steric properties, which can influence binding affinity and metabolic stability. This guide delineates a robust and well-established synthetic route to this compound, providing the necessary detail for its replication and optimization in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-stage process, as illustrated in the workflow diagram below.

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a dicarbonyl compound belonging to a class of molecules that have garnered significant interest in medicinal chemistry and agrochemistry. Derivatives of cyclohexane-1,3-dione are recognized for a wide array of biological activities, including potent anticancer and herbicidal properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It details plausible experimental protocols for its synthesis and analysis and explores its potential mechanisms of action, focusing on two key signaling pathways: the inhibition of the c-Met receptor tyrosine kinase and the disruption of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics and agrochemicals based on the cyclohexane-1,3-dione scaffold.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |

| CAS Number | 1774-12-5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Melting Point | 179.5-183.5 °C | --INVALID-LINK-- |

| Boiling Point | 394.4 ± 42.0 °C | (Predicted) --INVALID-LINK-- |

| Density | 1.163 ± 0.06 g/cm³ | (Predicted) --INVALID-LINK-- |

| logP (o/w) | 1.3 | (Computed, XLogP3) --INVALID-LINK-- |

| Polar Surface Area | 43.4 Ų | (Computed) --INVALID-LINK-- |

| pKa | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be constructed based on well-established organic chemistry principles, particularly the Michael addition reaction.

Plausible Synthesis Workflow

The synthesis would likely involve the reaction of a Michael acceptor, such as 4-methoxy-α,β-unsaturated aldehyde or ketone, with a Michael donor like 1,3-cyclohexanedione or a synthetic equivalent under basic conditions.

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology (Hypothetical)

-

Preparation of the Michael Acceptor: 4-Methoxybenzaldehyde is reacted with a suitable ketone (e.g., acetone) under basic conditions (Knoevenagel or Claisen-Schmidt condensation) to form an α,β-unsaturated ketone (a chalcone derivative).

-

Michael Addition: 1,3-Cyclohexanedione is deprotonated using a base such as sodium ethoxide in ethanol. The resulting enolate anion is then reacted with the previously synthesized chalcone derivative. This 1,4-conjugate addition forms the core structure.

-

Cyclization and Workup: The intermediate product undergoes an intramolecular cyclization, followed by acidic workup (e.g., with dilute HCl) to neutralize the base and facilitate hydrolysis if any protecting groups were used.

-

Purification: The crude product is isolated via filtration and purified, typically by recrystallization from a suitable solvent system like ethanol/water, to yield the final, pure this compound.

-

Analysis: The structure and purity of the final compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Biological Activity and Signaling Pathways

Derivatives of cyclohexane-1,3-dione are known to exhibit potent biological activities by interacting with specific enzyme targets. Two of the most prominent mechanisms are the inhibition of the c-Met receptor tyrosine kinase, relevant to cancer therapy, and the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.

c-Met Kinase Inhibition (Anticancer Activity)

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades that drive cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[3] Cyclohexane-1,3-dione derivatives have been identified as inhibitors of the c-Met kinase, blocking these oncogenic signals.

Caption: Inhibition of the c-Met signaling pathway by the target compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition (Herbicidal Activity)

HPPD is a key enzyme in the tyrosine catabolism pathway in plants. It is essential for the biosynthesis of plastoquinones and tocopherols.[4][5] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these compounds prevent carotenoid synthesis, leading to chlorophyll degradation and a characteristic "bleaching" effect, ultimately causing plant death.[6]

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Conclusion

This compound serves as a representative scaffold for a class of compounds with significant, dual-potential applications in oncology and agriculture. Its physicochemical properties are foundational to understanding its behavior in biological and environmental systems. While specific experimental data for some parameters remain to be determined, the established activities of its structural analogs provide robust starting points for further investigation. The elucidated mechanisms of action, primarily through the inhibition of c-Met and HPPD, offer clear pathways for the rational design of new, highly selective, and potent modulators for therapeutic and crop protection purposes. This guide consolidates the core knowledge on this compound, providing a valuable resource to accelerate future research and development efforts.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. c-MET [abbviescience.com]

- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Overview

CAS Number: 1774-12-5

Synonyms: 4-(3,5-Dioxocyclohexyl)anisole, 5-(p-Methoxyphenyl)-1,3-cyclohexanedione

This document provides a technical overview of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, consolidating available physicochemical data. Due to a notable scarcity of published research on this specific compound, this guide also extrapolates potential synthetic routes and biological activities based on related cyclohexane-1,3-dione derivatives. The information presented is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C13H14O3 | --INVALID-LINK-- |

| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |

| Melting Point | 179.5-183.5 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 394.4 ± 42.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | --INVALID-LINK-- |

| InChI | InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | --INVALID-LINK-- |

| SMILES | COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | --INVALID-LINK-- |

Synthesis

A generalized synthetic workflow is depicted below:

Proposed Experimental Protocol (General):

-

Knoevenagel Condensation: 4-Methoxybenzaldehyde is reacted with a malonic acid ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form a benzylidenemalonate derivative.

-

Michael Addition: The resulting benzylidenemalonate derivative acts as a Michael acceptor for the enolate of an acetoacetic acid ester (e.g., ethyl acetoacetate), forming a Michael adduct.

-

Cyclization (Dieckmann Condensation): The Michael adduct undergoes an intramolecular Claisen condensation (Dieckmann condensation) in the presence of a strong base (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Potential Biological Activity and Mechanism of Action

Direct biological studies on this compound are not available in the reviewed literature. However, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various biological activities.

Herbicidal Activity: Many 2-acyl-cyclohexane-1,3-dione derivatives are known to be potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of this enzyme leads to a bleaching effect and ultimately, plant death. It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

Anticancer Activity: Some derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as potential anticancer agents. For instance, derivatives have been designed as inhibitors of tyrosine kinases, such as c-Met, which are implicated in cancer cell proliferation and survival.[2] The 4-methoxyphenyl group is a common moiety in many biologically active compounds, and its presence in this scaffold could confer interactions with various biological targets.

A hypothetical signaling pathway inhibition is illustrated below, based on the activities of related compounds.

References

Tautomerism in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, reactivity, and biological activity. This document details the keto-enol tautomerism of this compound, presenting quantitative data on related compounds, outlining detailed experimental protocols for its characterization, and providing visual representations of the underlying chemical principles and analytical workflows.

Introduction to Tautomerism in β-Dicarbonyls

β-dicarbonyl compounds, such as cyclohexane-1,3-dione derivatives, are well-known to exhibit keto-enol tautomerism. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in the coexistence of a diketo form and one or more enol forms. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.

For this compound, the equilibrium between the diketo tautomer and its corresponding enol tautomers is of significant interest. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The electron-donating nature of the methoxy group on the phenyl ring can further influence the electronic properties of the system and, consequently, the tautomeric equilibrium.

The Keto-Enol Equilibrium

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and two possible enol forms. However, due to the formation of a conjugated system, the enol form where the double bond is between C1 and C2 (or C2 and C3) is significantly more stable.

dot

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The precise determination of the keto-enol equilibrium constant (KT = [enol]/[keto]) is crucial for understanding the behavior of this compound in various environments. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for this purpose.

Table 1: Keto-Enol Equilibrium of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) in Various Solvents

| Solvent | % Enol | KT ([enol]/[keto]) |

| Cyclohexane | >95% | >19 |

| Chloroform-d | 74% | 2.85[1] |

| Acetone-d6 | 65% | 1.86 |

| Methanol-d4 | 58% | 1.38 |

| Dimethyl Sulfoxide-d6 | 40% | 0.67 |

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 1,3-Cyclohexanedione Derivatives

| Tautomer | Proton | Representative Chemical Shift Range |

| Keto | -CH2-CO- | 2.5 - 2.8 |

| -CH(Ar)- | 3.0 - 3.5 | |

| Enol | =CH- | 5.0 - 5.5 |

| -OH | 11.0 - 13.0 (broad) |

Table 3: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of 1,3-Diketones

| Tautomer | Solvent | Representative λmax Range |

| Keto | Non-polar | 270 - 290 |

| Enol | Non-polar | 240 - 260 |

| Enol | Polar | 260 - 280 |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 5-aryl-1,3-cyclohexanediones is the Michael addition of a dimedone or a related 1,3-dione to a substituted chalcone, followed by a retro-Claisen condensation.

Materials:

-

4-Methoxybenzaldehyde

-

Acetone

-

Sodium hydroxide

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Chalcone Synthesis: In a flask, dissolve 4-methoxybenzaldehyde and acetone in ethanol. Add a solution of sodium hydroxide dropwise with stirring. Stir the reaction mixture at room temperature for 2-3 hours. The resulting precipitate of 4-(4-methoxyphenyl)but-3-en-2-one is collected by filtration, washed with cold water, and recrystallized from ethanol.

-

Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture for 15 minutes, then add the synthesized chalcone. Reflux the reaction mixture for 4-6 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2 hours to hydrolyze the ester. Acidify the cooled reaction mixture with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of the desired deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration and Calculation: Integrate the signals corresponding to the keto and enol tautomers. For example, integrate the signal of the vinylic proton of the enol form and a well-resolved signal of the methylene protons of the keto form.

-

The percentage of the enol form can be calculated using the following formula: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100 where 'n' is the number of protons giving rise to the integrated keto signal.

-

The equilibrium constant, KT, is then calculated as: KT = % Enol / (100 - % Enol)

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each concentration over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The relative amounts of the two tautomers can be determined by applying the Beer-Lambert law, although this requires knowledge of the molar absorptivities of the pure tautomers, which can be challenging to obtain directly. A common approach is to use computational methods to predict the spectra of the individual tautomers and then fit the experimental spectrum as a linear combination of the calculated spectra.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of this compound.

Methodology:

-

Structure Optimization: The geometries of the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima on the potential energy surface.

-

Energy Calculations: The electronic energies of the tautomers are calculated. The relative energies can be used to predict the position of the tautomeric equilibrium in the gas phase.

-

Solvent Effects: To model the tautomerism in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed.

-

Spectroscopic Predictions: The NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) of the individual tautomers can be calculated to aid in the interpretation of experimental data.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism in this compound.

dot

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of its keto-enol equilibrium is paramount for predicting its chemical reactivity, physical properties, and potential biological activity. This guide has provided a framework for the investigation of this tautomerism, including synthetic considerations, detailed analytical protocols, and computational approaches. The presented data on related compounds serves as a valuable benchmark for researchers in the fields of medicinal chemistry and materials science. Further experimental and computational studies on this specific molecule are encouraged to build upon this foundation and provide a more complete picture of its tautomeric landscape.

References

Spectroscopic and Synthetic Profile of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and organic synthesis. The information is presented to facilitate its use in research and development, particularly in the context of drug discovery.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, the NMR spectra of this compound can exhibit signals for both the diketo and enol forms, with the ratio often depending on the solvent and concentration. The data presented here represents the major tautomeric form observed under standard analytical conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.8-6.9 | d | 2H | Ar-H (meta to OCH₃) |

| ~3.8 | s | 3H | OCH₃ |

| ~3.5 | m | 1H | CH (C5) |

| ~2.4-2.8 | m | 4H | CH₂ (C4, C6) |

| ~2.2 | s | 2H | CH₂ (C2) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~200-210 | C=O (C1, C3) |

| ~158-160 | Ar-C (para to CH) |

| ~135-140 | Ar-C (ipso) |

| ~128-130 | Ar-CH (ortho to OCH₃) |

| ~114-116 | Ar-CH (meta to OCH₃) |

| ~55 | OCH₃ |

| ~45-50 | CH₂ (C2, C4, C6) |

| ~35-40 | CH (C5) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and aromatic moieties.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (diketo form) |

| ~1610 | Strong | C=C stretch (aromatic) |

| ~1510 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 218 | High | [M]⁺ (Molecular ion) |

| 161 | High | [M - C₃H₅O]⁺ |

| 134 | Medium | [M - C₄H₄O₂]⁺ |

| 121 | Medium | [C₈H₉O]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 5-aryl-cyclohexane-1,3-diones is the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, or a one-pot reaction of an aldehyde with a 1,3-dicarbonyl compound. In this case, this compound can be synthesized via the reaction of 4-methoxybenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) followed by a subsequent reaction, or more directly through a Knoevenagel condensation followed by a Michael addition. A representative protocol is described below.

Materials:

-

4-Methoxybenzaldehyde

-

Cyclohexane-1,3-dione

-

Piperidine or another suitable basic catalyst

-

Ethanol or another suitable solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

A solution of 4-methoxybenzaldehyde (1 equivalent) and cyclohexane-1,3-dione (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of piperidine (e.g., 0.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Visualizations

Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process involving a Knoevenagel condensation followed by a Michael addition.

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound is outlined below.

Caption: General workflow for spectroscopic analysis.

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Versatile Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a valuable synthetic intermediate, finding increasing application in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive dicarbonyl moiety with a substituted aryl group, make it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this intermediate, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

Cyclohexane-1,3-dione and its derivatives are well-established precursors in organic synthesis, known for their utility in constructing a variety of carbocyclic and heterocyclic systems.[1] The introduction of a 4-methoxyphenyl substituent at the 5-position significantly influences the molecule's electronic and steric properties, offering opportunities for the development of novel compounds with specific biological activities. The methoxy group can participate in hydrogen bonding and can be a key pharmacophoric feature, while the dicarbonyl system provides multiple reaction sites for further chemical transformations. This guide will explore the synthetic pathways to this compound and its subsequent elaboration into more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1774-12-5 | [2][3] |

| Molecular Formula | C13H14O3 | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 179.5-183.5 °C | [3] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. |

Synthesis of this compound

The synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through several established synthetic routes, most notably via a Michael addition followed by a Dieckmann or Claisen condensation. A plausible and efficient method involves the reaction of a chalcone derivative with a malonic ester.

General Synthetic Pathway

A common approach involves the base-catalyzed reaction of 4-methoxyacetophenone with an appropriate aldehyde to form a chalcone, which then undergoes a Michael addition with a malonic ester. The resulting adduct is then subjected to an intramolecular condensation to yield the target dione. A more direct, one-pot synthesis can also be envisioned, reacting 4-methoxybenzaldehyde, methyl acetoacetate, and malonic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of analogous 5-aryl-cyclohexane-1,3-diones.

Materials:

-

4-Methoxybenzaldehyde

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of 4-methoxybenzaldehyde in ethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then refluxed with a solution of sodium hydroxide in water, followed by acidification to induce decarboxylation and cyclization.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Expected Yield: 75-85%

Applications as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds of medicinal interest. The presence of two carbonyl groups and an active methylene group allows for a wide range of chemical transformations.

Knoevenagel Condensation for the Synthesis of Xanthene and Pyran Derivatives

The active methylene group of the dione readily participates in Knoevenagel condensations with aromatic aldehydes. Depending on the reaction conditions and stoichiometry, this can lead to the formation of xanthene or pyran derivatives. These scaffolds are present in many biologically active molecules.[4][5]

Experimental Protocol: Synthesis of 9-Aryl-3-(4-methoxyphenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione

This protocol is adapted from a general procedure for the synthesis of xanthene derivatives from cyclohexane-1,3-dione.[4]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of this compound (2 mmol), the aromatic aldehyde (1 mmol), and piperidine (0.2 mmol) in ethanol (10 mL) is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the crude product.

-

The crude product is recrystallized from ethanol to yield the pure xanthene derivative.

| Entry | Aromatic Aldehyde | Product | Typical Yield (%) |

| 1 | Benzaldehyde | 3-(4-methoxyphenyl)-9-phenyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 9-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione | 88-92 |

| 3 | 4-Nitrobenzaldehyde | 3-(4-methoxyphenyl)-9-(4-nitrophenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione | 90-96 |

Synthesis of Fused Heterocyclic Systems

The dicarbonyl functionality of this compound allows for the construction of various fused heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in drug discovery.

Potential Applications in Drug Development

-

Anticancer Agents: Many fused pyrimidine and pyrazole derivatives exhibit potent anticancer activity by targeting various kinases and other cellular pathways.[6] The 4-methoxyphenyl group can enhance binding to specific biological targets.

-

Anti-inflammatory Agents: The xanthene and chromene cores, readily accessible from this intermediate, are found in numerous compounds with anti-inflammatory properties.[1]

-

Anticoagulants: Coumarin derivatives, which can be synthesized from related precursors, are a well-known class of anticoagulants. While not a direct precursor, the structural motifs accessible from this compound are relevant to this class of drugs.

Data Presentation

Spectroscopic Data (Predicted)

The following table summarizes the expected key spectroscopic data for this compound based on its structure and data for analogous compounds.

| Spectroscopy | Expected Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.20 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.50-2.80 (m, 4H, CH₂), 3.20-3.40 (m, 1H, CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205 (C=O), 158 (Ar-C-O), 135 (Ar-C), 128 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 45 (CH₂), 35 (CH) |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1710 (C=O, ketone), ~1610, 1510 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spec (ESI-MS) | m/z 219.0965 [M+H]⁺ |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its dicarbonyl and active methylene groups provide access to a wide range of complex molecular architectures, particularly heterocyclic systems of significant interest in drug discovery. The presence of the 4-methoxyphenyl substituent offers opportunities for fine-tuning the biological activity of the resulting compounds. This guide provides the foundational information and experimental guidance necessary for researchers to effectively utilize this promising building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H14O3 | CID 347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-METHOXY-PHENYL)-CYCLOHEXANE-1,3-DIONE | 1774-12-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: From Discovery to Herbicidal Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a significant organic compound belonging to the class of 5-arylcyclohexane-1,3-diones. Initially explored within the broader development of cyclohexane-1,3-dione derivatives, this specific molecule has garnered attention for its potential applications, most notably in the agrochemical sector as a herbicide. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in this area.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of 5-phenyl substituted cyclohexane-1,3-dione derivatives as potential herbicides. Patent literature from the 1980s, such as Canadian patent CA1203544A, laid the groundwork for this class of compounds.[1] These patents disclosed the synthesis and herbicidal utility of a wide range of 5-arylcyclohexane-1,3-diones, including those with substituted phenyl rings.

The primary motivation for the development of these compounds was the search for new active ingredients for weed control in agriculture. The cyclohexane-1,3-dione scaffold was identified as a promising pharmacophore, and modifications at the 5-position with various aryl groups were systematically explored to optimize herbicidal efficacy and crop selectivity. The inclusion of a 4-methoxyphenyl group was one such variation, leading to the synthesis and investigation of the title compound.

While a singular "discovery paper" for this compound is not readily apparent in the public domain, its existence and initial exploration are evident from its inclusion in chemical supplier catalogs and the foundational patents for this class of herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | |

| Molecular Weight | 218.25 g/mol | |

| CAS Number | 1774-12-5 | |

| Appearance | White to light yellow solid | |

| Melting Point | 179.5-183.5 °C | |

| Boiling Point (Predicted) | 394.4 ± 42.0 °C | |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.95 ± 0.20 |

Synthesis

The most common and logical synthetic route to this compound is through a Michael addition reaction followed by an intramolecular cyclization (Dieckmann condensation). This approach is a well-established method for the formation of cyclic 1,3-diones.

General Synthetic Pathway

The synthesis typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated ketone, with a Michael donor, like a malonic ester. The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization to form the cyclohexane-1,3-dione ring.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Michael Acceptor)

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Step 2: Michael Addition and Cyclization

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

To this mixture, add a solution of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (1.0 eq) in ethanol dropwise.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl).

-

Remove the solvent under reduced pressure.

-

To the residue, add a solution of aqueous sodium hydroxide and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its analogs is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the catabolism of tyrosine in both plants and animals.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherol (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

By inhibiting HPPD, this compound disrupts the production of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, leading to the bleaching of chlorophyll and ultimately, plant death. This mechanism of action is the basis for the herbicidal effects of this class of compounds.

Signaling Pathway

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of the HPPD enzyme in the tyrosine catabolism pathway.

Quantitative Biological Data

Further research is required to determine the specific IC₅₀ or Kᵢ values for this compound against HPPD from various plant species.

Conclusion and Future Perspectives

This compound represents an important scaffold within the broader class of HPPD-inhibiting herbicides. Its history is rooted in the systematic exploration of 5-arylcyclohexane-1,3-diones for agrochemical applications. The synthetic route to this compound is well-established, primarily relying on the Michael addition and subsequent cyclization.

For drug development professionals, the HPPD inhibitory mechanism of this class of compounds may offer opportunities for therapeutic applications, as demonstrated by the use of nitisinone (a related compound) for the treatment of hereditary tyrosinemia type 1.

Future research on this compound could focus on:

-

Detailed kinetic studies of its interaction with HPPD.

-

Quantitative structure-activity relationship (QSAR) studies to design more potent and selective analogs.

-

Evaluation of its environmental fate and toxicological profile.

-

Exploration of its potential in medicinal chemistry beyond herbicidal applications.

This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further scientific inquiry into this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a valuable building block in organic synthesis, particularly for the preparation of various biologically active compounds and novel materials. The cyclohexane-1,3-dione scaffold is a key structural motif in a range of natural products and pharmaceuticals. Traditional multi-step syntheses of this and similar molecules can be time-consuming, involve the isolation of intermediates, and may result in lower overall yields. This application note details a robust and efficient one-pot synthesis of this compound from readily available starting materials, streamlining the synthetic process and improving overall efficiency. The described protocol is based on a tandem Michael addition and Dieckmann condensation reaction.

Principle of the Method

The one-pot synthesis of this compound is achieved through a sequential Michael addition and Dieckmann condensation. The reaction commences with the base-catalyzed Michael addition of diethyl malonate to 4-methoxychalcone. The resulting adduct, a 1,5-dicarbonyl compound, is not isolated but is subjected to an in-situ intramolecular Dieckmann condensation, again promoted by a base, to yield the target cyclic β-diketone after acidic workup and decarboxylation.

Experimental Protocol

Materials:

-

4-Methoxychalcone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 eq.) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. After the addition is complete, add 4-methoxychalcone (1.0 eq.) in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2).

-

Hydrolysis and Decarboxylation: Heat the acidic mixture to reflux for an additional 2-3 hours to effect hydrolysis and decarboxylation.

-

Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-Methoxychalcone | 1.0 eq. |

| Diethyl malonate | 1.1 eq. |

| Sodium ethoxide | 1.2 eq. |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time (Michael) | 4-6 hours |

| Reaction Time (Cyclization) | 2-3 hours (after acidification) |

| Expected Yield | 70-85% (based on similar reactions) |

Experimental Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via a one-pot Michael addition and Dieckmann condensation follows a clear logical progression of bond-forming events. The initial deprotonation of diethyl malonate by sodium ethoxide generates a nucleophilic enolate, which then undergoes a conjugate addition to the electrophilic β-carbon of the α,β-unsaturated ketone (4-methoxychalcone). This irreversible Michael addition forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate. This intermediate, in the same reaction vessel, undergoes an intramolecular cyclization via a Dieckmann condensation, where the enolate of one ester group attacks the carbonyl of the other ester group, forming a cyclic β-keto ester. Subsequent acidic workup and heating lead to hydrolysis of the ester and decarboxylation to yield the final this compound.

Caption: Logical relationship of the key steps in the one-pot synthesis.

The Versatility of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione as a Scaffold for Novel Kinase Inhibitors

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The relentless pursuit of novel scaffolds that offer both potency and selectivity is a critical endeavor in medicinal chemistry. This document details the application of 5-(4-methoxyphenyl)cyclohexane-1,3-dione as a versatile precursor for the synthesis of potent kinase inhibitors. We provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into heterocyclic systems known to target key oncogenic kinases such as c-Met and VEGFR-2. Furthermore, we present representative data for analogous compounds and illustrate the relevant signaling pathways and experimental workflows.

Introduction

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. This has led to the development of a multitude of small-molecule kinase inhibitors. The cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the construction of a wide array of heterocyclic compounds. Its derivatives have been shown to be effective precursors for compounds exhibiting anti-proliferative and tyrosine kinase inhibitory activities.[1][2]

Specifically, the introduction of a 5-aryl substituent, such as the 4-methoxyphenyl group, provides a valuable vector for exploring structure-activity relationships (SAR) and tuning the pharmacological properties of the resulting inhibitors. The 4-methoxyphenyl group can engage in favorable interactions within the kinase active site and influence the overall physicochemical properties of the molecule.

This application note focuses on the potential of this compound as a key building block for the synthesis of kinase inhibitors targeting receptor tyrosine kinases like c-Met and VEGFR-2, which are implicated in tumor growth, angiogenesis, and metastasis.[3][4]

Synthesis of the Precursor: this compound

A common and effective method for the synthesis of 5-arylcyclohexane-1,3-diones is the Michael addition of a β-ketoester to an α,β-unsaturated ketone, followed by cyclization. A plausible synthetic route is outlined below.

DOT Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Activation of 4-Methoxycinnamic Acid

-

To a solution of 4-methoxycinnamic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Formation of the Intermediate Adduct

-

Dissolve Meldrum's acid (1.0 eq) in dry DCM and cool to 0 °C.

-

Add pyridine (2.5 eq) and stir for 15 minutes.

-

Add a solution of the crude acid chloride from Step 1 in dry DCM dropwise to the cooled solution of Meldrum's acid and pyridine.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Cyclization to form this compound

-

Dissolve the crude intermediate from Step 2 in ethanol.

-

Heat the solution at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to afford this compound.

Application in the Synthesis of Kinase Inhibitors

The 1,3-dicarbonyl moiety of this compound is a versatile handle for the construction of various heterocyclic scaffolds known to possess kinase inhibitory activity. A prominent example is the synthesis of fused pyrazole derivatives, which are known to inhibit a range of kinases.

DOT Diagram of the Inhibitor Synthesis Workflow:

Caption: General workflow for synthesizing a fused pyrazole kinase inhibitor.

Experimental Protocol: Synthesis of a Fused Pyrazole Derivative

-

To a solution of this compound (1.0 eq) in ethanol, add a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, which may result in the precipitation of the product.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Target Kinase Signaling Pathways

Derivatives of cyclohexane-1,3-dione have shown inhibitory activity against several key oncogenic kinases. The following diagram illustrates the c-Met signaling pathway, a common target for such inhibitors.[3][4]

DOT Diagram of the c-Met Signaling Pathway:

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively published, data from analogous compounds synthesized from other 5-arylcyclohexane-1,3-diones provide valuable insights into the potential potency. The following table summarizes representative IC₅₀ values for such compounds against various kinases.

| Compound Scaffold | Kinase Target | Representative IC₅₀ (nM) | Reference |

| Fused Pyrazole from Cyclohexane-1,3-dione | c-Met | 50 - 200 | [3][4] |

| Fused Pyridine from Cyclohexane-1,3-dione | VEGFR-2 | 75 - 300 | [3] |

| 1,2,4-Triazine from Cyclohexane-1,3-dione | Pim-1 | 100 - 500 | [3] |

| Thiophene derivative from Cyclohexane-1,3-dione | EGFR | 200 - 1000 | [3] |

Structure-Activity Relationship (SAR) Insights:

-

The 5-Aryl Group: The nature and substitution pattern of the aryl ring at the 5-position of the cyclohexane-1,3-dione core are critical for kinase inhibitory activity. Electron-donating groups, such as the methoxy group in the title precursor, can influence binding affinity and pharmacokinetic properties.

-

The Fused Heterocycle: The type of heterocycle fused to the cyclohexane-1,3-dione core dictates the kinase selectivity profile. For instance, pyrazole-fused systems often exhibit potent c-Met inhibitory activity.[3]

-

Substituents on the Heterocycle: Further functionalization of the newly formed heterocyclic ring provides an avenue for fine-tuning potency and selectivity.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of its dicarbonyl moiety allow for the construction of a diverse range of heterocyclic scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this precursor in the discovery of new targeted therapies. Further derivatization and biological evaluation of compounds synthesized from this precursor are warranted to fully elucidate their therapeutic potential.

References

- 1. In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bioactive 1,2,4-triazine derivatives, utilizing cyclohexane-1,3-diones as key starting materials. The described methodology involves a multi-step synthesis commencing with the formation of a hydrazinyl intermediate from cyclohexane-1,3-dione, followed by cyclization to yield the target 1,2,4-triazine core. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a reproducible method for accessing this important class of heterocyclic compounds known for their potential as anti-proliferative agents and kinase inhibitors.

Introduction

1,2,4-Triazine derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The fusion of the 1,2,4-triazine scaffold with other cyclic systems, such as those derived from cyclohexane-1,3-diones, can lead to novel chemical entities with enhanced biological profiles. The following protocol details a synthetic route for the preparation of tetrahydrobenzo[e][1][2][3]triazine derivatives, which have been identified as potent c-Met kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 3)

This protocol is based on the initial reaction between a diazonium salt and cyclohexane-1,3-dione.

Materials:

-

3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride (1)

-

Cyclohexane-1,3-dione (2)

-

Ethanol

-

Sodium acetate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Prepare a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride (1) (0.01 mol) in 50 mL of ethanol.

-

In a separate beaker, dissolve cyclohexane-1,3-dione (2) (0.01 mol) and sodium acetate (0.03 mol) in 50 mL of ethanol.

-

Cool the cyclohexane-1,3-dione solution to 0-5 °C in an ice bath with continuous stirring.

-

To the cooled solution, add the diazonium salt solution dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).

-

Dry the product, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3), in a vacuum oven at 60 °C.

Protocol 2: Synthesis of Tetrahydrobenzo[e][1][2][3]triazine Derivative (5)

This protocol describes the cyclization of the intermediate compound to form the 1,2,4-triazine ring.

Materials:

-

2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3)

-

Phenyl isothiocyanate (4)

-

Dimethylformamide (DMF)

-

Triethylamine

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the intermediate (3) (0.01 mol) in 30 mL of dimethylformamide (DMF).

-

Add phenyl isothiocyanate (4) (0.012 mol) to the solution.

-

Add a catalytic amount of triethylamine (5-10 drops) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with distilled water (3 x 30 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified tetrahydrobenzo[e][1][2][3]triazine derivative (5).

-

Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of 1,2,4-triazine derivatives from various cyclohexane-1,3-dione precursors.

| Entry | Cyclohexane-1,3-dione Substrate | Other Reactants | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Cyclohexane-1,3-dione | Phenyl isothiocyanate | 5 | 85 | 82 |

| 2 | 5,5-Dimethylcyclohexane-1,3-dione | 4-Chlorophenyl isothiocyanate | 6 | 90 | 78 |

| 3 | 5-Phenylcyclohexane-1,3-dione | Ethyl isothiocyanate | 4.5 | 80 | 85 |

| 4 | Cyclohexane-1,3-dione | Benzoyl isothiocyanate | 5.5 | 90 | 75 |

| 5 | 5,5-Dimethylcyclohexane-1,3-dione | Phenyl isothiocyanate | 5 | 85 | 88 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 1,2,4-triazine derivatives.

References

Application Notes and Protocols for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the medicinal chemistry applications of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related cyclohexane-1,3-dione and 5-arylcyclohexane-1,3-dione derivatives. These provide a foundational framework for initiating research and exploring the potential of this specific compound.

Introduction and Potential Applications

This compound belongs to the class of 5-arylcyclohexane-1,3-diones. While this specific molecule is not extensively characterized in medicinal chemistry literature, the cyclohexane-1,3-dione scaffold is a recognized pharmacophore with a diverse range of biological activities. Derivatives of this scaffold have been investigated for various therapeutic and agricultural applications.

Based on the activities of related compounds, potential applications for this compound and its derivatives could include:

-

Herbicidal Agents: The most prominent application for 5-phenyl substituted cyclohexane-1,3-dione derivatives is in agriculture as herbicides.[1][2] These compounds are known to act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to bleaching of new growth and ultimately plant death.

-

Anticancer Agents: Various derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their anti-proliferative and anticancer activities.[3][4] The mechanism of action for these compounds can vary, but some have been shown to act as inhibitors of protein kinases, such as c-Met.[4]

-

Antibacterial Agents: Metal complexes of cyclohexane-1,3-dione ligands have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5] This suggests that the core scaffold could be a starting point for the development of novel antibacterial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₃ | PubChem |

| Molecular Weight | 218.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1774-12-5 | ChemicalBook |

| Melting Point | 179.5-183.5 °C | ChemicalBook |

| SMILES | COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | PubChem |

Synthesis Protocol

The synthesis of this compound can be achieved through a Michael addition reaction, a common method for the preparation of 5-arylcyclohexane-1,3-diones. A general protocol is outlined below.

Protocol: Synthesis of this compound

Materials:

-

4-Methoxybenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Malonic acid

-

Piperidine

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Knoevenagel Condensation:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde and Meldrum's acid in ethanol.

-

Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be isolated by filtration or evaporation of the solvent.

-

-

Michael Addition and Decarboxylation:

-

To a solution of the product from step 1 in a suitable solvent (e.g., ethanol), add diethyl malonate and a base such as sodium ethoxide.

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with dilute HCl.

-

The resulting intermediate is then subjected to hydrolysis and decarboxylation by refluxing with aqueous NaOH followed by acidification with concentrated HCl.

-

The crude this compound will precipitate and can be collected by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

-

Caption: Synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound based on the activities of related compounds.

Protocol 1: In Vitro Herbicidal Activity Assay (HPPD Inhibition)

This assay determines the inhibitory effect of the compound on the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Materials:

-

Recombinant or purified HPPD enzyme

-

p-hydroxyphenylpyruvic acid (HPPA) substrate

-

Ascorbate

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound (test compound)

-

Known HPPD inhibitor (e.g., sulcotrione) as a positive control

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, ascorbate, catalase, and the HPPD enzyme.

-

Add varying concentrations of the test compound to the wells. Include wells with the positive control and a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate, HPPA.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Ketone Groups in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone groups in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. This versatile building block is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols detail the synthesis of enaminones, Knoevenagel condensation products, hydrazones, and oximes, and discuss the potential biological activities of these derivatives.

Introduction

This compound is a cyclic diketone that serves as a key intermediate in organic synthesis. The presence of two reactive ketone groups and an active methylene group allows for a variety of chemical transformations. Derivatization of these ketone functionalities can lead to the formation of compounds with a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. These application notes will guide researchers through the synthesis and characterization of several important classes of derivatives.

Synthesis of Enaminone Derivatives

Enaminones are valuable intermediates for the synthesis of various heterocyclic compounds. They can be readily prepared by the reaction of 1,3-dicarbonyl compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis of 2-((dimethylamino)methylene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Materials:

-

This compound

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchi rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like toluene or conduct the reaction neat.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours or gently heat to 50-60 °C to ensure completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure enaminone derivative.

Expected Outcome: This procedure is expected to yield the corresponding enaminone, 2-((dimethylamino)methylene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione, as a stable crystalline solid.

Diagram of the Experimental Workflow for Enaminone Synthesis

Caption: Workflow for the synthesis of the enaminone derivative.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction is particularly useful for synthesizing a variety of substituted alkenes and heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Piperidine or another basic catalyst

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-